Ethyl 5-methylhexanoate
Description
Significance in Synthetic Organic Chemistry
In the field of synthetic organic chemistry, ethyl 5-methylhexanoate serves as a valuable building block. Its structure allows for a variety of chemical modifications, making it a versatile starting material or intermediate in the synthesis of more complex molecules. The ester functional group can undergo hydrolysis, transesterification, or reduction to an alcohol, while the alkyl chain can be functionalized at various positions. This adaptability makes it a useful component in the toolbox of synthetic chemists aiming to construct intricate molecular architectures.
Strategic Importance as a Chiral Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Perhaps the most critical application of this compound lies in its role as a chiral intermediate for the synthesis of APIs. Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different physiological effects.
This compound is a key precursor in the synthesis of Pregabalin, an anticonvulsant drug marketed under the trade name Lyrica®. google.commdpi.com The synthesis of the (S)-enantiomer of Pregabalin often involves the use of chiral derivatives of this compound. google.com One common strategy involves the enzymatic resolution of a racemic mixture containing a derivative of this compound. mdpi.comresearchgate.netresearchgate.net Lipases, a class of enzymes, are frequently employed to selectively hydrolyze one enantiomer of the ester, allowing for the separation of the desired chiral acid. mdpi.comresearchgate.net For instance, the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using lipases is a well-documented method to obtain the (S)-enantiomer, a crucial intermediate for Pregabalin. mdpi.comresearchgate.net
The development of efficient and stereoselective synthetic routes to chiral intermediates like those derived from this compound is a major focus of pharmaceutical research. These efforts aim to produce enantiomerically pure drugs, maximizing therapeutic efficacy while minimizing potential side effects associated with the unwanted enantiomer. The use of biocatalysis, employing enzymes like lipases and reductases, has proven to be a powerful and environmentally friendly approach in this endeavor. acs.orgacademie-sciences.fr
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol nist.gov |
| CAS Number | 10236-10-9 nist.gov |
| Boiling Point | 176.49 °C (estimated) thegoodscentscompany.com |
| Flash Point | 59.4 °C (estimated) thegoodscentscompany.com |
| logP (o/w) | 3.177 (estimated) thegoodscentscompany.com |
| Physical Form | Liquid sigmaaldrich.com |
Spectroscopic Data of this compound
| Technique | Key Features |
| Mass Spectrometry (Electron Ionization) | The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound. nist.gov |
| Infrared (IR) Spectroscopy | Predicted data for analogous alkynoates show a strong absorption around 2200 cm⁻¹. vulcanchem.com For a related compound, (R)-3-cyano-5-methylhexanoic acid ethyl ester, characteristic peaks are observed at 2961, 2242, and 1738 cm⁻¹. googleapis.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For the related compound (R)-3-cyano-5-methylhexanoic acid ethyl ester, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the ethyl and methyl groups. googleapis.com The ¹³C NMR spectrum also provides distinct peaks for the different carbon atoms in the molecule. googleapis.com |
Chromatographic Analysis
Gas chromatography (GC) is a common technique for the analysis of volatile compounds like this compound. In the context of API synthesis, chiral GC is particularly important for determining the enantiomeric purity of intermediates. For example, in the synthesis of Pregabalin, chiral GC is used to analyze the separation of the (R) and (S) enantiomers of 3-cyano-5-methylhexanoic acid ethyl ester, with reported retention times of 30.10 min and 31.09 min, respectively, on a chiral column. googleapis.com
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGVGBBHBPFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283873 | |
| Record name | Ethyl 5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-10-9 | |
| Record name | NSC33948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl 5 Methylhexanoate
Chemoenzymatic Synthesis Pathways
Chemoenzymatic routes combine the precision of biocatalysis with the practicality of chemical transformations. For the synthesis of chiral precursors to ethyl 5-methylhexanoate, two prominent enzymatic strategies have been developed: lipase-catalyzed kinetic resolution and ene-reductase mediated asymmetric bioreduction. These pathways are crucial for producing key intermediates with high enantiomeric purity, such as (S)-3-cyano-5-methylhexanoate, a precursor for the pharmaceutical agent Pregabalin. google.comacs.org
Lipase-Catalyzed Kinetic Resolution Strategies
Kinetic resolution is a widely employed technique that utilizes an enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipases (E.C. 3.1.1.3) are particularly versatile for this purpose due to their stability, broad substrate specificity, and effectiveness in both aqueous and non-aqueous media. nih.gov
A primary method for obtaining the desired (S)-enantiomer involves the kinetic resolution of a racemic precursor, specifically rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), through enantioselective hydrolysis. In this process, the lipase (B570770) selectively hydrolyzes the (S)-enantiomer of the diester, leaving the unreacted (R)-enantiomer behind. The resulting (S)-acid can then be isolated. lupinepublishers.com Subsequent decarboxylation yields the target compound, ethyl (S)-3-cyano-5-methylhexanoate.
Various lipases have been screened for this transformation, with enzymes from Pseudomonas cepacia and Candida antarctica B showing high efficiency. google.comresearchgate.net For instance, immobilized lipase from Pseudomonas cepacia has been identified as an excellent biocatalyst for the enantioselective hydrolysis of the racemic ethyl 3-cyano-5-methylhexanoate. researchgate.netresearchgate.net This process can yield the desired (S)-enantiomer with an enantiomeric excess (ee) greater than 99%.
| Enzyme Source | Yield of (S)-enantiomer | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Immobilized Pseudomonas cepacia Lipase | 44.5% | 99.2% | researchgate.net |
| Candida antarctica Lipase B (Novozym 435) | 40-45% | >99% | researchgate.net |
| Thermomyces lanuginosus Lipase (Liquid) | 0.27 w/w | Not Specified | lupinepublishers.com |
| Engineered Talaromyces thermophilus Lipase Mutant (Immobilized) | 49.7% conversion | >95% | nih.govnih.gov |
To improve the efficiency of lipase-catalyzed resolution, enzyme engineering techniques are frequently applied. Site-saturation mutagenesis and high-throughput screening can identify mutants with significantly enhanced activity and selectivity. For example, a triple mutant (S88T/A99N/V116D) of lipase Lip from Thermomyces lanuginosus DSM 10635 was engineered, resulting in a 60-fold improvement in specific activity towards CNDE compared to the wild-type enzyme. researchgate.net Similarly, a mutant of Talaromyces thermophilus lipase (TTL) exhibited high hydrolytic activity towards CNDE, which was crucial for developing an industrially viable process. nih.govnih.gov
Optimizing reaction conditions is critical for maximizing yield and enantiomeric purity on an industrial scale. Key parameters include pH, temperature, and substrate concentration. For the hydrolysis of ethyl 3-cyano-5-methylhexanoate using immobilized Pseudomonas cepacia lipase, the optimal conditions were found to be a pH of 6.0 and a temperature of 35°C. researchgate.netresearchgate.net This enzyme system demonstrated a strong tolerance to high substrate concentrations up to 2.0 M. researchgate.netresearchgate.net In a scaled-up biotransformation, (S)-3-cyano-5-methylhexanoic acid ethyl ester was produced at a concentration of 162.9 g/L with a 99.2% ee and a 44.5% yield. researchgate.netresearchgate.net Another study using an immobilized TTL mutant achieved a 49.7% conversion with over 95% ee at a high CNDE concentration of 3 M. nih.govnih.gov
Immobilization is a key strategy for enhancing the industrial applicability of enzymes. It improves enzyme stability, simplifies separation from the reaction mixture, and allows for continuous use and recycling of the biocatalyst. nih.gov Immobilized lipase PS from Pseudomonas cepacia has been shown to be reusable for at least 11 cycles. researchgate.net A mutant of Talaromyces thermophilus lipase was successfully immobilized onto epoxy resin, which increased its catalytic efficiency at high substrate concentrations and allowed it to be reused for 10 cycles while retaining over 46.3% of its conversion capability. nih.govnih.gov This demonstrates the potential of immobilized systems for the large-scale, cost-effective production of chiral intermediates. nih.govresearchgate.net
Ene-Reductase Mediated Asymmetric Bioreduction
An alternative and highly efficient chemoenzymatic approach is the asymmetric bioreduction of a β-cyanoacrylate ester using ene-reductases. acs.org These enzymes, belonging to the flavin-dependent 'Old Yellow Enzyme' (OYE) family, catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. nih.govnih.gov This method offers a direct route to the desired chiral center, potentially avoiding the 50% theoretical yield limit of kinetic resolution.
The strategy involves the asymmetric bioreduction of an appropriate β-cyanoacrylate ester to directly form (S)-ethyl 3-cyano-5-methylhexanoate. acs.org The stereochemical outcome can be precisely controlled by engineering the substrate (e.g., varying the size of the ester group) and by using either the (E)- or (Z)-isomer of the starting material, which can provide access to either enantiomer of the product. nih.gov Research has shown that this biocatalytic route can achieve up to quantitative conversion and produce the product in an enantiomerically pure form. nih.gov Furthermore, the development of mutant ene-reductases has led to improved conversions and stereoselectivities, highlighting the utility of this system for preparative-scale applications. acs.orgnih.gov This approach represents a green and highly stereoselective synthetic method for producing valuable chiral intermediates. nih.gov
Catalytic Chemical Synthesis Routes
Catalytic chemical methods provide efficient and scalable routes to the precursors of this compound. A common strategy involves the Knoevenagel condensation followed by subsequent functionalization steps.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganicreactions.org This reaction is instrumental in creating α,β-unsaturated ester intermediates, which can then be further modified to yield the desired saturated ester. niscpr.res.ingoogleapis.comgoogle.com
The choice of catalyst is crucial in the Knoevenagel condensation to ensure high yields and avoid side reactions. wikipedia.org Mild bases are typically preferred to prevent the self-condensation of the aldehyde. wikipedia.org
Base-Catalyzed with Piperidinium (B107235) Acetate (B1210297): Piperidinium acetate is a versatile and effective catalyst for the Knoevenagel condensation. researchgate.net It is believed to act as a dual acid-base catalyst; the piperidinium ion activates the carbonyl group, while the acetate ion acts as a base to deprotonate the active methylene compound. This catalytic system is used in the condensation of various aldehydes with active methylene compounds like diethyl malonate or ethyl cyanoacetate. google.com The reaction involves the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org
Gelatine-Catalyzed: Gelatine, a protein, can also serve as a catalyst for the Knoevenagel condensation. amazonaws.comresearchgate.net Structurally, gelatine contains numerous lysine, aspartic acid, and glutamic acid residues, making it mildly basic at neutral pH and suitable for this reaction. amazonaws.com Immobilized gelatine has been shown to efficiently catalyze the condensation between aldehydes and diethylmalonate at room temperature. amazonaws.com This heterogeneous catalyst can be easily recovered and reused multiple times without a significant loss in activity, offering an environmentally friendly option. amazonaws.com A racemic β-cyano diester, a precursor for the target molecule, was prepared with high purity via a gelatine-catalyzed Knoevenagel condensation of diethylmalonate with isovaleraldehyde. researchgate.net
Table 1: Comparison of Catalyst Systems for Knoevenagel Condensation
| Catalyst System | Description | Advantages |
|---|---|---|
| Piperidinium Acetate | A dual acid-base catalyst that facilitates the condensation of aldehydes with active methylene compounds. | Effective for a wide range of substrates. researchgate.net |
| Immobilized Gelatine | A protein-based catalyst that is mildly basic and can be used in an immobilized form. amazonaws.com | Environmentally friendly, reusable, operates at room temperature. amazonaws.com |
Following the Knoevenagel condensation, the resulting α,β-unsaturated ester intermediate undergoes selective hydrogenation of the carbon-carbon double bond to yield the saturated ester. niscpr.res.ingoogle.com This step is critical for obtaining the final product structure.
Palladium-on-charcoal (Pd/C) is a commonly used catalyst for this hydrogenation step. niscpr.res.in The reaction is typically carried out under hydrogen pressure in a polar solvent. google.com For example, 2-cyano-4-methyl-pentanoic acid alkyl ester can be obtained via Knoevenagel condensation followed by hydrogenation using a palladium-on-charcoal catalyst. niscpr.res.in Other catalytic systems, such as those based on rhodium or copper nanoparticles, have also been developed for the highly selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds, offering high conversions and selectivities. rsc.orgchemistryviews.org These advanced systems can tolerate various functional groups and operate under mild conditions. chemistryviews.org
Hydrocyanation involves the addition of a cyano group across a double bond. In the synthesis of precursors to this compound, this step is often performed on the α,β-unsaturated diester intermediate formed from the Knoevenagel condensation. googleapis.comresearchgate.net
One method involves the Michael addition of a cyanide source to the unsaturated diester. googleapis.com While toxic reagents like potassium cyanide have been used, safer alternatives are preferred. googleapis.com Acetone (B3395972) cyanohydrin has emerged as a valuable and less hazardous source of hydrogen cyanide (HCN) for hydrocyanation reactions. researchgate.netorganic-chemistry.orgkaist.ac.krwikipedia.org It can transfer its cyano group to another acceptor in a process known as transhydrocyanation, which is initiated by a base. wikipedia.org
A procedure for the synthesis of a racemic β-cyano diester intermediate involves the hydrocyanation of the α,β-unsaturated diester using acetone cyanohydrin in the presence of potassium carbonate (K₂CO₃). researchgate.net In other contexts, copper-catalyzed hydrocyanation reactions using acetone cyanohydrin have been developed, with additives like trimethylsilyl (B98337) cyanide (TMSCN) used to accelerate the reaction by delivering free cyanide ions in situ. organic-chemistry.orgkaist.ac.krnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-ethyl 3-cyano-5-methylhexanoate |
| Pregabalin |
| GABA |
| Methyl (E)-β-cyanoacrylate |
| Diethyl malonate |
| Ethyl cyanoacetate |
| Isovaleraldehyde |
| 2-cyano-4-methyl-pentanoic acid alkyl ester |
| Acetone cyanohydrin |
| Potassium carbonate |
| Trimethylsilyl cyanide |
| Potassium cyanide |
Asymmetric Hydrogenation utilizing Chiral Catalysts
Asymmetric hydrogenation represents a powerful tool in modern organic synthesis for the creation of chiral molecules with high enantiomeric purity. This method is particularly relevant for the synthesis of chiral precursors to this compound. The core principle involves the use of a transition-metal complex, typically rhodium or ruthenium, coordinated with a chiral ligand. This chiral catalyst creates an asymmetric environment that directs the addition of hydrogen across a prochiral double bond, leading to the preferential formation of one enantiomer over the other.
Rhodium-Catalyzed Stereoselective Processes for Cyanohexenoic Acid Salts (e.g., Me-DuPHOS)
The enantioselective synthesis of key intermediates, such as (S)-3-cyano-5-methylhexanoic acid esters, is a critical step in producing optically pure compounds related to this compound. Rhodium-catalyzed asymmetric hydrogenation is a highly effective method for this transformation. Prochiral substrates, like α,β-unsaturated cyanohexenoic acid salts or esters, can be hydrogenated with high efficiency and stereoselectivity.
Among the most successful chiral ligands for this purpose are those from the DuPhos family, particularly Me-DuPHOS. researchgate.netwiley-vch.de These C2-symmetric bisphospholane ligands, when complexed with rhodium(I), form highly active and enantioselective catalysts. wiley-vch.dewiley-vch.de The hydrogenation of the C=C double bond in a precursor like ethyl 3-cyano-5-methylhex-2-enoate using a Rh(I)-Me-DuPHOS catalyst yields the desired chiral cyano ester with excellent enantiomeric excess (ee). wiley-vch.de The reaction is tolerant to various substituents and can achieve high substrate-to-catalyst ratios, making it suitable for larger-scale production. wiley-vch.de The high enantioselectivity is attributed to the rigid, chiral scaffold of the DuPhos ligand, which effectively controls the stereochemical outcome of the hydrogenation. wiley-vch.de
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Conditions | Reference |
|---|---|---|---|---|
| β-Alkyl Dehydroamino Acid | [Rh(COD)(Me-DuPHOS)]+BF4- | ≥95% | H2, various solvents | wiley-vch.de |
| β-Aryl Dehydroamino Acid | [Rh(COD)(Me-DuPHOS)]+BF4- | ≥95% | H2, various solvents | wiley-vch.de |
| Alkyl Enamide | [Rh(COD)(Me-DuPHOS)]+BF4- | ≥99% | H2, various solvents | wiley-vch.de |
Ligand Design and Catalyst Performance Evaluation in Asymmetric Transformations
The success of asymmetric hydrogenation hinges on the design of the chiral ligand. The ligand's structure dictates the catalyst's reactivity and, most importantly, its enantioselectivity. nih.govmdma.ch Several key design principles have emerged from decades of research.
Symmetry and Rigidity : Many highly effective ligands, such as DIOP and DuPhos, possess C2 symmetry. researchgate.netmdma.ch This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. A rigid ligand backbone is also crucial as it restricts conformational flexibility, enhancing the differentiation between the two faces of the prochiral substrate. mdma.ch
Steric and Electronic Effects : The steric bulk and electronic properties of the ligand play a vital role. In a metal-substrate complex, different parts of the ligand interact with the substrate in distinct ways. For instance, one phosphine (B1218219) group might exert a primarily steric influence, while another transmits electronic effects, influencing the binding and reactivity of the substrate. nih.gov The development of nonsymmetrical P,N-ligands (like PHOX) has capitalized on this desymmetrization, leading to new classes of catalysts that can outperform traditional C2-symmetric ligands in certain reactions. nih.gov
Modularity : Modern ligand design emphasizes modularity, allowing for the straightforward synthesis of a library of related ligands. nih.gov This enables the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific substrate and reaction, a crucial aspect for industrial applications. nih.govoup.com
The performance of a new catalyst is evaluated based on its activity (turnover number and frequency), selectivity (chemo-, regio-, and enantioselectivity), and the breadth of its substrate scope. Standardized benchmark substrates are often used to compare the effectiveness of different ligand-metal combinations. wiley-vch.de
| Ligand Class | Key Feature | Common Metal | Typical Application | Reference |
|---|---|---|---|---|
| Bisphosphines (e.g., DuPhos, DIOP) | C2-Symmetry, Rigidity | Rhodium, Ruthenium | Hydrogenation of C=C and C=O bonds | researchgate.netmdma.ch |
| P,N-Ligands (e.g., PHOX) | Nonsymmetrical, Modular | Iridium, Rhodium | Hydrogenation of unfunctionalized olefins | nih.gov |
| Atropisomeric Ligands (e.g., BINAP) | Axial Chirality | Ruthenium, Rhodium | Hydrogenation of ketones and alkenes | mdma.ch |
| Ferrocene-Based Ligands (e.g., BPPFA) | Planar and Central Chirality | Rhodium, Palladium | Hydrogenation, Allylic Substitution | wiley-vch.de |
Electrochemical Synthesis Approaches for Related Compounds
Electrosynthesis offers a green and powerful alternative to traditional chemical methods, utilizing electricity to drive chemical reactions. researchgate.net This approach is particularly promising for the synthesis of branched esters and alkanes from carboxylic acid precursors, such as those related to this compound.
Kolbe Cross-Coupling Reactions of Methylhexanoic Acid
The Kolbe electrolysis is a classic electrochemical reaction involving the anodic decarboxylation of carboxylate ions to form radicals. gre.ac.ukwikipedia.org These radicals then couple to form a new carbon-carbon bond. While the self-coupling of a single carboxylic acid is common, the cross-coupling of two different acids can be used to synthesize unsymmetrical products. gre.ac.uk
For instance, the cross-coupling of 5-methylhexanoic acid with a more volatile co-acid (like acetic acid) via Kolbe electrolysis can generate branched alkanes. The mechanism proceeds through the formation of a 5-methylhexyl radical and a methyl radical, which can then cross-couple. gre.ac.ukwikipedia.org A significant challenge in cross-coupling reactions is the unavoidable formation of homo-coupled side products. gre.ac.uk However, by using an excess of one of the acids and optimizing reaction parameters such as the electrode material (typically platinum or carbon), solvent, and current density, the yield of the desired cross-coupled product can be maximized. rsc.org This methodology provides a direct route to branched alkanes from readily available carboxylic acids.
Sustainable Electrosynthetic Pathways for Branched Esters and Alkanes
Electrochemical methods, particularly Kolbe and non-Kolbe electrolysis, are increasingly viewed as sustainable pathways for chemical manufacturing. researchgate.net They can be powered by renewable electricity, reducing the carbon footprint of chemical processes. researchgate.net These methods can valorize bio-based feedstocks, such as carboxylic acids derived from fermentation or biomass processing, converting them into valuable fuels and chemicals. rsc.orgd-nb.info
The non-Kolbe reaction, which occurs under different conditions (e.g., carbon electrodes, specific pH ranges), can lead to the formation of carbocations instead of radicals. gre.ac.uk These carbocations can then react with the solvent (e.g., methanol) or other nucleophiles to form ethers, esters, or olefins, providing a pathway to functionalized branched molecules. rsc.org Research has focused on developing cheaper and more robust electrode materials and optimizing reactor design to improve the efficiency and selectivity of these electrosynthetic routes, making them more economically viable for producing tailored branched esters and alkanes. researchgate.netrsc.org
| Reactant A | Reactant B | Major Products | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Methylhexanoic Acid | 5-Methylhexanoic Acid | 5,10-Dimethyltetradecane | Homo-coupling | wikipedia.org |
| 5-Methylhexanoic Acid | Acetic Acid | Heptane, 5,10-Dimethyltetradecane, Ethane | Cross-coupling | gre.ac.uk |
| Isovaleric Acid | Ethyl Hydrogen Succinate | Methylhexanoic acid (after hydrolysis), Branched Esters | Cross-coupling | rsc.org |
Other Chemical Precursor Routes (e.g., Claisen Condensation, Conjugate Addition of Nitromethane)
Besides asymmetric hydrogenation and electrochemical methods, classic carbon-carbon bond-forming reactions provide reliable routes to the precursors of this compound.
The Claisen condensation is a fundamental reaction in which two ester molecules react in the presence of a strong base to form a β-keto ester. wikipedia.orglibretexts.org A "crossed" or "mixed" Claisen condensation between two different esters can be used to construct the backbone of a 5-methylhexanoate precursor. uomustansiriyah.edu.iqmasterorganicchemistry.com For example, the reaction of ethyl isovalerate (as the enolizable ester) with diethyl carbonate (as the non-enolizable ester) in the presence of a base like sodium ethoxide would yield ethyl 2-ethoxycarbonyl-4-methylpentanoate. Subsequent hydrolysis, decarboxylation, and reduction would lead to the desired 5-methylhexanoic acid skeleton, which can then be esterified. The key requirement for a successful crossed Claisen condensation is that one of the esters must not have α-protons to prevent self-condensation. wikipedia.org
The conjugate addition of nitromethane (B149229) , also known as the Michael addition, is another effective strategy. In this reaction, the nucleophilic nitromethane anion adds to the β-carbon of an α,β-unsaturated carbonyl compound. nih.govmdpi.com For instance, the addition of nitromethane to ethyl 4-methylpent-2-enoate would yield ethyl 4-methyl-3-(nitromethyl)pentanoate. The nitro group is a versatile functional handle that can be subsequently converted into other groups, such as an amine (via reduction) or a carbonyl group (via the Nef reaction), providing a pathway to various functionalized precursors of the target ester. Asymmetric versions of this reaction, using chiral organocatalysts, can establish a stereocenter with high enantioselectivity. nih.gov
Chirality Control and Enantiomeric Purity in Ethyl 5 Methylhexanoate Synthesis
Strategies for Achieving High Enantiomeric Excess (>99% ee)
Achieving exceptionally high enantiomeric excess (ee) is a primary goal in the synthesis of chiral molecules for pharmaceutical applications. Several advanced chemical and biocatalytic strategies have been developed to produce the desired (S)-enantiomer of ethyl 5-methylhexanoate precursors with greater than 99% ee.
Biocatalytic Kinetic Resolution: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. In this process, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus allowing for their separation. For instance, lipases can resolve racemic precursors to yield the desired product with over 99% ee. Immobilized lipase (B570770) from Pseudomonas cepacia (Lipase PS IM) has demonstrated high efficiency in the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net This method is effective even at high substrate concentrations, producing the (S)-ester with 99.2% ee. researchgate.net Similarly, lipase-catalyzed kinetic resolution has been reported to produce optically pure (S)-ethyl-3-cyano-5-methylhexanoate with ≥99% ee and an 85% yield. researchgate.net
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. This strategy combines the enantioselective enzymatic reaction with in-situ racemization of the undesired enantiomer. By continuously converting the unwanted enantiomer back into the racemic starting material, the DKR process can theoretically achieve a 100% yield of the desired single enantiomer. A notable example involves using Candida antarctica lipase B for the resolution step, coupled with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for racemization. This combination in a single reactor can elevate the theoretical yield to 95% while maintaining an enantiomeric excess of 99%.
Asymmetric Hydrogenation: This method involves the use of a chiral catalyst to stereoselectively add hydrogen to a prochiral substrate. The asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium catalyst with a chiral phosphine (B1218219) ligand, such as Me-DuPHOS, is a key strategy. researchgate.net This approach provides the desired (S)-3-cyano-5-methylhexanoate in very high enantiomeric excess. researchgate.net Rhodium-catalyzed enantioselective reduction of (E)-ethyl 3-cyano-5-methylhex-2-enoate has achieved 99.8% ee with a 95% yield at a high substrate-to-catalyst ratio, demonstrating its scalability for industrial applications.
| Strategy | Catalyst/Enzyme | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Biocatalytic Resolution | Lipase PS IM (Pseudomonas cepacia) | rac-3-cyano-5-methylhexanoic acid ethyl ester | 99.2% | 44.5% | researchgate.net |
| Dynamic Kinetic Resolution | Candida antarctica lipase B & DBU | Racemic ester precursor | 99% | 95% (theoretical) | |
| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | >99% | Excellent | researchgate.net |
| Asymmetric Hydrogenation | (R)-BINAP-Rh complex | (E)-Ethyl 3-cyano-5-methylhex-2-enoate | 99.8% | 95% | |
| Biocatalytic Resolution | Lipase | (RS)-ethyl-3-cyano-5-methylhexanoate | ≥99% | 85% | researchgate.net |
Mechanistic Insights into Stereoselective Induction
The high degree of stereoselectivity achieved in the synthesis of chiral esters like this compound is governed by precise molecular interactions dictated by the chosen catalyst or enzyme.
In Biocatalysis: With enzymatic resolutions using lipases, the mechanism of stereoselective induction is rooted in the three-dimensional structure of the enzyme's active site. The enzyme selectively binds one enantiomer of the racemic substrate in a specific orientation that is optimal for catalysis (e.g., hydrolysis). The other enantiomer either binds much less effectively or in a non-productive orientation, and therefore reacts much more slowly or not at all. researchgate.net This enantiopreference is the result of specific steric and electronic interactions between the substrate and the amino acid residues lining the active site. Studies on the resolution of rac-3-cyano-5-methylhexanoic acid esters have shown that the steric properties of the alcohol moiety of the ester play a significant role in determining the enantioselectivity of the esterase, highlighting the importance of a precise fit between the substrate and the enzyme. researchgate.net
In Asymmetric Hydrogenation: In asymmetric hydrogenation using a chiral metal complex, such as a rhodium-phosphine catalyst (e.g., Rh-Me-DuPHOS), stereoselective induction is achieved through the transfer of chirality from the catalyst's ligand to the substrate. researchgate.net The mechanism involves the coordination of the prochiral olefin (the substrate) to the chiral metal center. The chiral ligand creates a highly defined and asymmetric steric environment. The substrate can only coordinate to the metal in a way that minimizes steric clashes with the bulky groups of the ligand. This favored coordination geometry predetermines the face of the double bond that is exposed to the metal-hydride, leading to the addition of hydrogen atoms to one specific side of the molecule. researchgate.netamazonaws.com This directed attack results in the formation of one enantiomer in high excess.
In Fischer Esterification: The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, also has mechanistic features that are relevant to chirality. The accepted mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. chemguide.co.ukmasterorganicchemistry.com A crucial aspect of this mechanism is that the reaction occurs at the acyl carbon of the carboxylic acid, and the C-O bond of the alcohol is not broken. Consequently, if a chiral alcohol is used, its stereocenter remains undisturbed, and the resulting ester retains the original stereochemistry of the alcohol. stackexchange.com This principle of stereochemical retention is fundamental in many synthetic applications.
Advanced Analytical Characterization in Research Contexts
Spectroscopic Methods for Structural Elucidation and Confirmation
Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural details of Ethyl 5-methylhexanoate. The compound has a molecular formula of C9H18O2, corresponding to a molecular weight of approximately 158.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Under electron ionization (EI), a common technique in gas chromatography-mass spectrometry (GC-MS), this compound undergoes characteristic fragmentation. The resulting mass spectrum displays a pattern of peaks that serve as a molecular fingerprint. While the molecular ion peak ([M]•+) at m/z 158 may be observed, it is often of low intensity for aliphatic esters. The fragmentation is dominated by specific bond cleavages influenced by the functional group.
One of the most significant fragmentation pathways for esters like this compound is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For this compound, this rearrangement leads to the formation of a prominent radical cation at m/z 88. This peak is often the base peak in the spectrum and is a diagnostic indicator of an ethyl ester. tdx.cat
Electrospray ionization (ESI), a soft ionization technique, is particularly useful for analyzing less volatile or thermally labile compounds and is often coupled with liquid chromatography (LC-MS). For fatty acid ethyl esters, ESI typically generates protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. researchgate.net This allows for the determination of the molecular weight with minimal fragmentation, which is advantageous when analyzing complex mixtures. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the selected precursor ion, providing structural information. nih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Ion/Fragment |
| Molecular Formula | C9H18O2 | |
| Molecular Weight | 158.24 g/mol | |
| Molecular Ion ([M]•+) | m/z 158 | [C9H18O2]•+ |
| Base Peak (McLafferty) | m/z 88 | [C4H8O2]•+ |
| Other Major Fragments | m/z 43, 95 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific bonds.
The most prominent feature in the IR spectrum of an aliphatic ester is the strong absorption band due to the carbonyl (C=O) group stretching vibration. For saturated aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com The exact position of this band can be influenced by the molecular environment.
Another key diagnostic region for esters is the C-O stretching vibrations. Esters exhibit two distinct C-O stretching bands. The stretching of the C-O bond between the carbonyl carbon and the oxygen atom typically appears as a strong band in the 1300-1000 cm⁻¹ region. orgchemboulder.com For ethyl esters, a characteristic absorption is also observed for the O-C-C stretching of the ethoxy group.
The spectrum will also display absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl groups. The C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the region of 3000-2850 cm⁻¹. docbrown.info Bending vibrations for these groups will appear in the fingerprint region (below 1500 cm⁻¹). For a similar compound, ethyl hexanoate (B1226103), characteristic C-H stretching has been observed at 2935.11 cm⁻¹ and C-H bending at 1423.00 cm⁻¹. researchgate.net The C=O stretch for ethyl hexanoate was identified at 1704.30 cm⁻¹ and the C-O stretch at 1257.22 cm⁻¹. researchgate.net
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2975 - 2850 | Strong |
| C=O Stretch | Ester Carbonyl | 1750 - 1735 | Strong |
| C-O Stretch | Carbonyl C-O | 1300 - 1150 | Strong |
| C-O Stretch | Alkoxy O-C | 1150 - 1000 | Strong |
| C-H Bend | Alkyl (CH₃, CH₂) | 1470 - 1370 | Medium |
Optical Rotation Measurements for Chiral Purity Assessment
This compound possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Ethyl 5-methylhexanoate and (S)-Ethyl 5-methylhexanoate. These enantiomers are optically active, meaning they have the ability to rotate the plane of plane-polarized light.
Optical rotation is measured using a polarimeter, and the extent of rotation is expressed as the specific rotation, [α]. The specific rotation is a characteristic physical property for a chiral compound under a specific set of conditions (temperature, wavelength of light, solvent, and concentration). wikipedia.orgmasterorganicchemistry.com The two enantiomers of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). wikipedia.org
The measurement of optical rotation is crucial for assessing the chiral purity or enantiomeric excess (ee) of a sample of this compound. A racemic mixture, which contains equal amounts of both enantiomers (50:50), will have a net optical rotation of zero and is optically inactive. masterorganicchemistry.com If one enantiomer is present in excess, the sample will be optically active, and the magnitude of the observed rotation will be proportional to the enantiomeric excess. masterorganicchemistry.comlibretexts.org
The enantiomeric excess can be calculated using the following formula:
ee (%) = (observed specific rotation / specific rotation of the pure enantiomer) x 100
Applications of Ethyl 5 Methylhexanoate in Complex Chemical Synthesis
Role as a Key Precursor in Pharmaceutical Intermediates Synthesis (e.g., (S)-Pregabalin)
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern medicinal chemistry. Ethyl 5-methylhexanoate's carbon skeleton is structurally related to crucial intermediates in the synthesis of (S)-Pregabalin, a widely used anticonvulsant and anxiolytic drug. lupinepublishers.com While not a direct precursor in its native form, its functionalized derivative, (S)-ethyl 3-cyano-5-methylhexanoate, is a key intermediate in several efficient chemoenzymatic and asymmetric synthesis routes to (S)-Pregabalin. nih.govgoogle.com
The manufacturing process often begins with precursors like ethyl 3-oxo-5-methylhexanoate, which is synthesized from 4-methyl-2-pentanone (B128772) and diethyl carbonate. nih.gov This ketoester is then converted into a more reactive intermediate, which is subsequently reacted to introduce a cyano group, ultimately forming racemic ethyl 3-cyano-5-methylhexanoate. nih.gov The critical step in the synthesis is the resolution of this racemate to isolate the desired (S)-enantiomer.
Enzymatic resolution is a common and efficient method. Lipases, such as those from Pseudomonas cepacia, are used for the enantioselective hydrolysis of the racemic ester. researchgate.net This process selectively converts one enantiomer, leaving the desired (S)-ethyl 3-cyano-5-methylhexanoate in high enantiomeric purity. researchgate.net This key chiral intermediate is then converted to (S)-Pregabalin through the reduction of the nitrile group to a primary amine. lupinepublishers.comgoogle.com
| Intermediate Compound | Role in Synthesis | Relevant Synthetic Step | References |
|---|---|---|---|
| Ethyl 3-oxo-5-methylhexanoate | Initial Precursor | Starting material for the formation of the core carbon structure. | nih.gov |
| (RS)-Ethyl 3-cyano-5-methylhexanoate | Racemic Intermediate | Product of cyanation; requires resolution to isolate the desired stereoisomer. | |
| (S)-Ethyl 3-cyano-5-methylhexanoate | Key Chiral Intermediate | The enantiomerically pure precursor obtained after enzymatic or chemical resolution. | lupinepublishers.comgoogle.comresearchgate.net |
| (S)-3-Cyano-5-methylhexanoic acid | Alternative Chiral Intermediate | Obtained via resolution using diastereomeric salt formation with chiral amines. | |
| (S)-Pregabalin | Final Product | Formed by the reduction of the nitrile group in the chiral intermediate. | lupinepublishers.com |
Contribution to Volatile Organic Compound Profiling and Chemometrics in Complex Mixtures
This compound is a naturally occurring volatile organic compound (VOC) that contributes to the aroma profile of various foods and beverages. Its presence and concentration are often linked to specific fermentation processes or raw materials, making it a useful marker for quality control and product characterization. nih.govnih.gov
The formation of esters is a critical aspect of microbial fermentation, significantly influencing the sensory characteristics of the final product. This compound has been identified as a component of the volatile profile in a diverse range of fermented products. mdpi.com Its presence is a result of the esterification of 5-methylhexanoic acid with ethanol (B145695) by yeast during fermentation.
| Food/Beverage Matrix | Context of Identification | Analytical Method | References |
|---|---|---|---|
| Nongxiangxing Baijiu | Identified as a key VOC contributor showing quality-grade specificity. | GC×GC–TOF-MS | nih.govmdpi.com |
| High-Temperature Daqu | Detected as a volatile metabolite during the fermentation process. | GC-MS | nih.gov |
| Mexican Pigmented Corn Beers | Found in beers containing corn malt, contributing to the ester profile. | GC-MS | nih.gov |
| Fermented Grape Must (Wine) | Identified as one of many volatile compounds produced by yeast during fermentation. | GC-MS | ufba.brnih.gov |
| Cachaça | Detected as part of the complex volatile fraction in the distilled beverage. | HS-SPME-GC-MS | semanticscholar.org |
The large datasets generated from VOC profiling are well-suited for analysis using machine learning (ML) algorithms. nih.govmdpi.com These computational models can identify complex patterns and correlations between VOC concentrations and sensory attributes, enabling the prediction of aroma profiles and the classification of products based on their chemical composition. mdpi.com
In a notable study on Nongxiangxing baijiu, researchers used GC×GC–TOF-MS to analyze the VOC profiles of five different quality grades of the spirit. nih.govmdpi.com this compound, along with other compounds like 1-butanol (B46404) and 3-methyl-1-butanol, was identified as a key VOC that exhibited strong quality-grade specificity. nih.govmdpi.com
The researchers tested eight different machine learning models to classify the baijiu samples. The Random Forest (RF) model demonstrated the best performance in discriminating the samples based on their VOC profiles. nih.gov This approach highlights how specific VOCs, including this compound, can serve as predictive features in ML models to objectively assess product quality and aroma, complementing or even replacing traditional sensory evaluation panels. nih.govnih.gov
| Parameter | Description | References |
|---|---|---|
| Objective | To discriminate and predict the quality grade of baijiu based on its VOC profile. | nih.govmdpi.com |
| Key VOCs Identified | 1-Butanol, 3-Methyl-1-butanol, and This compound were key contributors with quality-grade specificity. | nih.govmdpi.com |
| Machine Learning Models Tested | Eight models were evaluated, including Random Forest (RF), Neural Networks, and Gaussian-Naïve Bayes. | nih.govmdpi.com |
| Best Performing Model | The Random Forest (RF) model showed the highest classification performance. | nih.gov |
| Significance | Demonstrates the utility of ML in using specific VOC data to build predictive models for aroma and quality classification. | nih.govmdpi.com |
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Biocatalytic Systems for Ethyl 5-Methylhexanoate Production
The shift towards environmentally friendly processes has placed biocatalysis at the forefront of synthetic chemistry. For this compound and related esters, research is intensely focused on leveraging enzymes, particularly lipases, to achieve high yields and stereoselectivity. A primary strategy involves the kinetic resolution of racemic precursors. For instance, in the synthesis of related chiral intermediates, lipases have been instrumental. Candida Antarctica Lipase (B570770) B (CALB) has demonstrated desired stereoselectivity in the hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate, a key step in certain synthetic pathways.
Future work is directed at discovering and engineering novel lipases with superior activity and selectivity. The exploration of enzymes from different microbial sources and the application of protein engineering techniques are expected to yield biocatalysts tailored for the specific synthesis of this compound, leading to more economical and sustainable production processes.
| Enzyme/Biocatalyst | Substrate/Target Product | Key Research Finding | Significance |
|---|---|---|---|
| Candida Antarctica Lipase B (CALB) | (RS)-ethyl 3-cyano-5-methylhexanoate | Exhibits high stereoselectivity in the kinetic resolution of the racemic substrate. | Enables the production of optically pure chiral intermediates. |
| Immobilized Talaromyces thermophilus lipase (mutant) | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Achieved 49.7% conversion with 95% enantiomeric excess at high substrate concentration (3 M); reusable for over 10 cycles. | Demonstrates the industrial viability of immobilized enzymes for high-concentration synthesis and improved process economy. |
| Novozym® 435 (Immobilized CALB) | 2-ethylhexyl 2-methylhexanoate | Successfully catalyzed synthesis in a solvent-free system, achieving high conversions (over 97%) at 70°C. | Highlights the potential for green, solvent-free biocatalytic routes for branched-chain esters. |
Exploration of Sustainable and Green Chemistry Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for fine chemicals. For this compound and its precursors, research aims to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.
A key focus is the replacement of toxic reagents used in traditional syntheses. For example, several routes to related compounds involve the use of potassium cyanide, a highly hazardous material that poses significant challenges for industrial scale-up and waste management. Green chemistry approaches actively seek alternatives, such as enzyme-catalyzed reactions that can circumvent the need for such dangerous chemicals. Nitrilases, for instance, have been used for the stereo-selective reduction of dinitriles, offering a biocatalytic alternative to cyanide-based Michael additions.
Furthermore, the assessment of a process's "greenness" using established metrics is becoming standard practice. This involves evaluating factors like atom economy, energy consumption, and the environmental impact of solvents and reagents. Biocatalytic routes, especially those performed in solvent-free systems, often score highly on these metrics. The development of synthetic pathways that begin from renewable feedstocks is another long-term goal for enhancing the sustainability profile of this compound production.
Advanced Analytical Methodologies for Trace Analysis and Stereoisomer Discrimination
As the applications of this compound expand, particularly in the flavor and fragrance industry, the need for highly sensitive and selective analytical methods becomes critical. Standard techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the identification and quantification of this compound. The NIST WebBook database, for example, contains mass spectral data for this compound, which serves as a reference for its identification. For quantitative analysis of reaction progress, Gas Chromatography with a flame ionization detector (GC-FID) is also commonly employed.
A crucial challenge is the discrimination of stereoisomers, as the R- and S-enantiomers of chiral esters can have distinct sensory properties and biological activities. While not extensively documented for this compound itself, the separation of chiral molecules is typically achieved using chiral chromatography, most commonly chiral GC. This technique utilizes a stationary phase containing a chiral selector that interacts differently with each enantiomer, allowing for their separation and individual quantification. The development of robust chiral GC methods will be essential for quality control in applications where enantiomeric purity is required.
| Methodology | Application | Information Provided |
|---|---|---|
| Gas Chromatography-Flame Ionization Detector (GC-FID) | Quantitative analysis of reaction mixtures. | Concentration and purity of the compound. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural confirmation. | Molecular weight and fragmentation pattern for unambiguous identification. |
| Gas Chromatography-Olfactometry (GC-O) | Trace analysis in complex aroma mixtures. | Correlation of a specific chemical compound with its perceived odor. |
| Chiral Gas Chromatography (Chiral GC) | Stereoisomer discrimination and enantiomeric purity analysis. | Separation and quantification of individual R- and S-enantiomers. |
Computational Chemistry Approaches for Reaction Mechanism Elucidation (Potential Area)
While experimental work remains vital, computational chemistry has emerged as a powerful tool for gaining deep insights into reaction mechanisms, thermochemistry, and kinetics, particularly for small esters that serve as model compounds for more complex molecules. Although specific computational studies on this compound are not yet prominent in the literature, the methodologies applied to similar esters like methyl butanoate and ethyl propanoate demonstrate the immense potential in this area.
Computational approaches, such as ab initio calculations and density functional theory (DFT), can be used to map potential energy surfaces for synthetic and decomposition reactions. This allows researchers to identify transition states, calculate activation energy barriers, and predict the most likely reaction pathways. For example, studies on ethyl propanoate have used computational modeling to explain its reactivity by identifying a low-energy, six-centered unimolecular decomposition pathway.
For this compound, such studies could elucidate the mechanisms of its formation via esterification or its decomposition under various conditions. This knowledge is crucial for optimizing reaction conditions to maximize yield and minimize byproducts. Furthermore, detailed chemical kinetic models can be developed based on computationally derived data, which can then be used to simulate reaction processes and predict outcomes under different temperatures and pressures. As computational power increases and methodologies become more refined, these in silico approaches are expected to play a key role in accelerating the development of novel synthetic routes and understanding the chemical behavior of this compound.
Q & A
Q. What are the established synthetic routes for Ethyl 5-methylhexanoate, and what catalysts or conditions optimize yield?
this compound can be synthesized via asymmetric transfer hydrogenation of sulfinylimino esters, as demonstrated in studies using tert-butylsulfinylimino precursors. Key factors include chiral catalysts (e.g., Ru-based systems), solvent polarity (e.g., dichloromethane), and temperature control (20–25°C). Yields exceeding 80% enantiomeric excess (ee) are achievable under optimized conditions . Alternative routes include esterification of 5-methylhexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), though this requires careful purification to remove byproducts .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural elucidation relies on NMR spectroscopy (¹H and ¹³C) to confirm ester functionality and branching at the 5-methyl position. For example, ¹H NMR signals at δ 1.18 (d, J=6.9 Hz) and δ 4.11 (t, J=7.1 Hz) correspond to the methyl branch and ethoxy group, respectively . Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) resolves it from co-eluting esters in complex matrices like fermented beverages .
Q. What role does this compound play in flavor chemistry, and how is its concentration quantified in food matrices?
this compound contributes fruity and floral notes in alcoholic beverages, particularly Chinese strong-aroma liquors. Quantification employs headspace solid-phase microextraction (HS-SPME) paired with GC-MS, achieving detection limits of 0.1 µg/L. Calibration curves (R² >0.99) are validated against synthetic standards, with recovery rates of 85–110% in spiked samples .
Advanced Research Questions
Q. What challenges arise in isolating stereoisomers of this compound, and how are chiral separations achieved?
The compound’s stereoisomers (e.g., R/S configurations at the 5-methyl branch) require chiral stationary phases (e.g., cyclodextrin derivatives) in HPLC or GC. Enantiomeric resolution is complicated by low polarity; derivatization with chiral reagents (e.g., Mosher’s acid chloride) enhances separation efficiency. Recent advances use dynamic kinetic resolution with immobilized lipases to favor the (R)-enantiomer .
Q. How do researchers resolve contradictory reports on this compound’s bioactivity in microbial inhibition studies?
Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 50–500 µg/mL) stem from strain-specific responses and assay conditions. Standardized protocols (CLSI guidelines) with adjusted pH (6.5–7.0) and controlled aeration reduce variability. Synergistic effects with other esters (e.g., ethyl hexanoate) are quantified via checkerboard assays to compute fractional inhibitory concentration indices .
Q. What computational models predict this compound’s interactions with olfactory receptors or enzyme active sites?
Molecular docking simulations (e.g., AutoDock Vina) map the compound’s binding to human olfactory receptor OR1A1, identifying hydrophobic interactions with residues Leu112 and Ile260. For enzymatic studies (e.g., esterase hydrolysis), QM/MM calculations reveal transition-state stabilization via hydrogen bonding with catalytic serine residues .
Q. How do metabolic pathways involving this compound differ between microbial and mammalian systems?
In Saccharomyces cerevisiae, it is hydrolyzed by extracellular esterases to 5-methylhexanoic acid, a precursor for β-oxidation. In mammalian hepatocytes, cytochrome P450-mediated oxidation generates 5-methylhexanoyl-CoA, which enters the TCA cycle. Pathway divergence is confirmed via ¹³C isotope tracing and LC-MS-based metabolomics .
Q. What safety protocols are critical when handling this compound in high-purity form?
Lab handling requires NIOSH-approved respirators (N95 or higher) for vapor protection and nitrile gloves (≥0.11 mm thickness) to prevent dermal absorption. Storage under inert gas (N₂) at 4°C minimizes oxidation. Spill containment uses vermiculite, followed by neutralization with 10% sodium bicarbonate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
